![molecular formula C37H38O2PS3+ B593275 [10-氧代-10-[4-(5-亚磺酰基二硫醇-3-基)苯氧基]癸基]-三苯基鏻](/img/structure/B593275.png)
[10-氧代-10-[4-(5-亚磺酰基二硫醇-3-基)苯氧基]癸基]-三苯基鏻
描述
AP39 是一种新型的线粒体靶向硫化氢供体。它因其能够将硫化氢直接传递到线粒体而受到广泛关注,从而对氧化应激产生保护作用并维持线粒体功能。 该化合物在各种治疗应用中显示出前景,包括心脏保护和神经保护 .
科学研究应用
作用机制
准备方法
AP39 的合成涉及将线粒体靶向基团三苯基膦与硫化氢供体基团二硫代硫酮通过脂肪族连接体偶联 。反应条件通常涉及使用有机溶剂和催化剂来促进偶联反应。 AP39 的工业生产方法尚未广泛记录,但其合成过程可扩展用于研究和潜在的治疗应用 .
化学反应分析
AP39 主要进行释放线粒体环境中硫化氢的反应。 该化合物旨在缓慢释放硫化氢,确保线粒体内的持续供应 。AP39 合成中常用的试剂包括三苯基膦溴化物和二硫代硫酮。 AP39 反应形成的主要产物是硫化氢,它会产生各种生物学效应 .
相似化合物的比较
AP39 在硫化氢供体中是独特的,因为它具有线粒体靶向能力。 其他硫化氢供体,如氢硫化钠和硫化钠,不专门靶向线粒体,因此可能无法提供相同程度的线粒体氧化应激保护 。 与 AP39 类似的化合物包括其他线粒体靶向硫化氢供体,如 AP123 和 AP67,它们也旨在将硫化氢直接传递到线粒体 。 AP39 的独特设计和在各种治疗应用中的功效使其成为该类别中的一款突出化合物 .
属性
IUPAC Name |
[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O2PS3/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVLCJPNDOZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O2PS3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



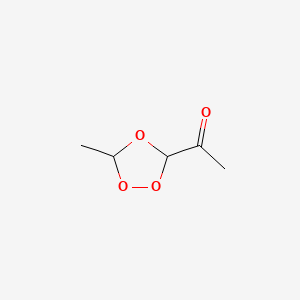
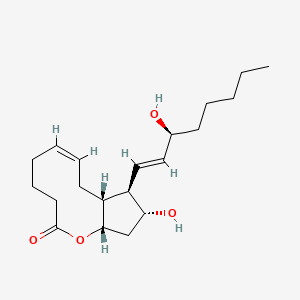
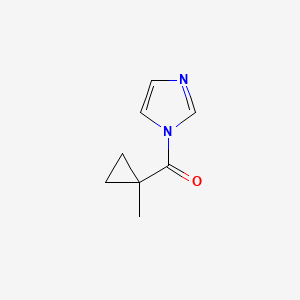
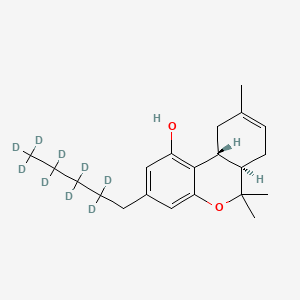
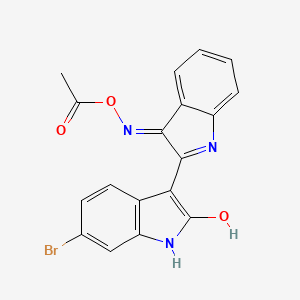
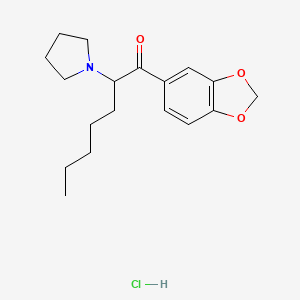
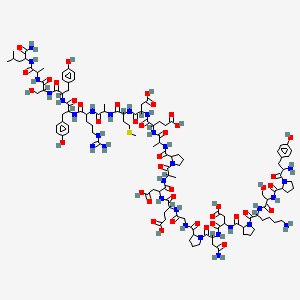
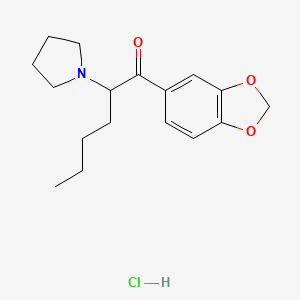
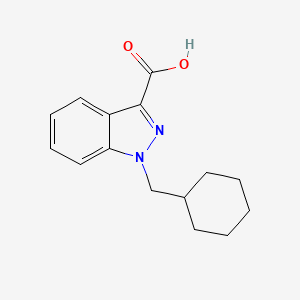
![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
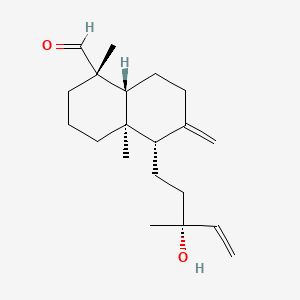
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
